

Structural comparison between anhydrous and hexahydrate forms of ammonium copper(II) sulfate

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Compound of Interest

Compound Name: AMMONIUM COPPER(II)
SULFATE HEXAHYDRATE

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A Comprehensive Structural Comparison: Anhydrous vs. Hexahydrate Forms of Ammonium Copper(II) Sulfate

This guide provides a detailed structural comparison between the anhydrous and hexahydrate forms of ammonium copper(II) sulfate, with a focus on crystallographic data and coordination environments. This information is crucial for researchers in materials science, chemistry, and drug development who require a deep understanding of the physicochemical properties of these compounds.

While extensive experimental data is available for the hexahydrate form, $((\text{NH}_4)_2\text{Cu}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O})$, a member of the Tutton's salt family, there is a notable lack of published crystallographic data for its anhydrous counterpart, $((\text{NH}_4)_2\text{Cu}(\text{SO}_4)_2)$. This guide will present a thorough analysis of the known structure of the hexahydrate and provide a scientifically grounded projection of the structural characteristics of the anhydrous form based on related compounds and established chemical principles.

Data Presentation: A Comparative Overview

The following table summarizes the key structural and physical properties of the two forms. It highlights the significant impact of the water of hydration on the crystal structure and coordination geometry of the copper(II) ion.

Property	Ammonium Copper(II) Sulfate Hexahydrate	Ammonium Copper(II) Sulfate Anhydrous
Chemical Formula	$(\text{NH}_4)_2\text{Cu}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	$(\text{NH}_4)_2\text{Cu}(\text{SO}_4)_2$
Molar Mass	399.83 g/mol	291.75 g/mol
Crystal System	Monoclinic[1][2]	Data not available (likely Orthorhombic or Monoclinic)
Space Group	P2 ₁ /a[1][2]	Data not available
Coordination Geometry of Cu ²⁺	Distorted Octahedral ([Cu(H ₂ O) ₆] ²⁺)	Data not available (likely distorted Octahedral or Tetrahedral)
Key Structural Feature	Jahn-Teller distortion of the [Cu(H ₂ O) ₆] ²⁺ complex[3][4][5]	Direct coordination of sulfate ions to the Cu ²⁺ center is expected.

Structural Details

Ammonium Copper(II) Sulfate Hexahydrate: A Jahn-Teller Distorted Octahedron

The crystal structure of **ammonium copper(II) sulfate hexahydrate** is well-characterized. The central copper(II) ion is coordinated by six water molecules, forming a [Cu(H₂O)₆]²⁺ complex. Due to the d⁹ electronic configuration of Cu²⁺, this complex exhibits a significant Jahn-Teller distortion, resulting in an elongated octahedron.[3][4][5] This distortion leads to two longer axial Cu-O bonds and four shorter equatorial Cu-O bonds. The [Cu(H₂O)₆]²⁺ octahedra, ammonium ions (NH₄⁺), and sulfate ions (SO₄²⁻) are held together in the crystal lattice by a network of hydrogen bonds.

Anhydrous Ammonium Copper(II) Sulfate: A Predicted Structure

Experimental determination of the crystal structure of anhydrous ammonium copper(II) sulfate is not readily available in the current literature. However, based on the structures of other

anhydrous double sulfates and the principles of coordination chemistry, a hypothetical structure can be proposed.

Upon dehydration, the water ligands are removed, necessitating a change in the coordination environment of the copper(II) ion. It is highly probable that the sulfate ions, which act as counter-ions in the hexahydrate, will directly coordinate to the copper center in the anhydrous form. This would likely result in a polymeric structure where sulfate tetrahedra bridge adjacent copper ions. The coordination geometry around the copper(II) ion is expected to remain distorted from a perfect octahedron due to the persistent Jahn-Teller effect. The resulting structure could be either octahedral, with oxygen atoms from multiple sulfate groups coordinating to each copper ion, or potentially a lower coordination number geometry such as distorted tetrahedral.

Experimental Protocols

Synthesis and Crystallization of Ammonium Copper(II) Sulfate Hexahydrate

Single crystals of **ammonium copper(II) sulfate hexahydrate** can be grown by the slow evaporation of an aqueous solution containing equimolar amounts of copper(II) sulfate and ammonium sulfate.^[6]

Procedure:

- Prepare separate saturated solutions of high-purity copper(II) sulfate pentahydrate and ammonium sulfate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
- Mix the two solutions in a 1:1 molar ratio.
- Filter the resulting solution to remove any impurities.
- Allow the solution to cool slowly to room temperature. Cover the container with a perforated film to allow for slow evaporation.
- Well-formed single crystals should appear within a few days to a week.

Characterization by Single-Crystal X-ray Diffraction

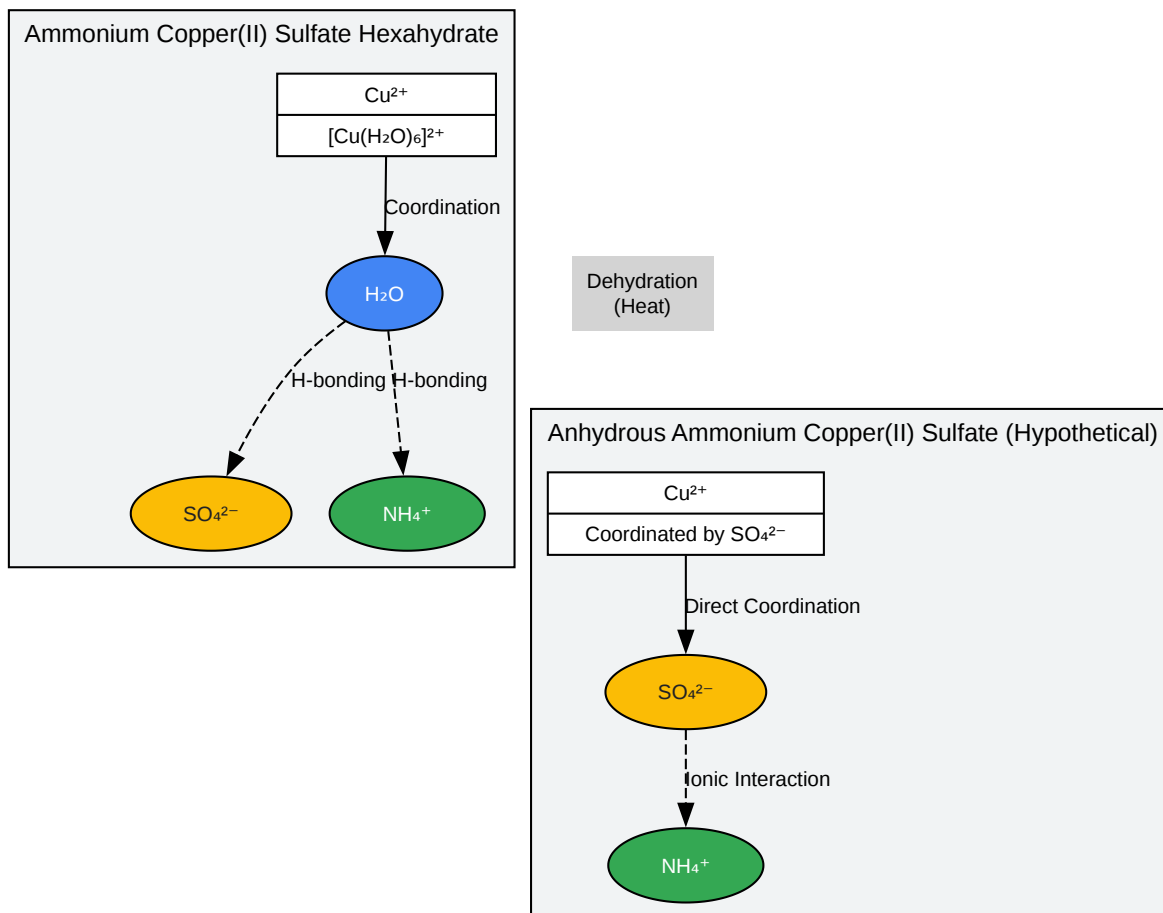
The primary technique for elucidating the detailed crystal structure is single-crystal X-ray diffraction.

Methodology:

- A suitable single crystal is mounted on a goniometer.
- The crystal is irradiated with a monochromatic X-ray beam.
- The diffraction pattern is collected on a detector as the crystal is rotated.
- The collected data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.

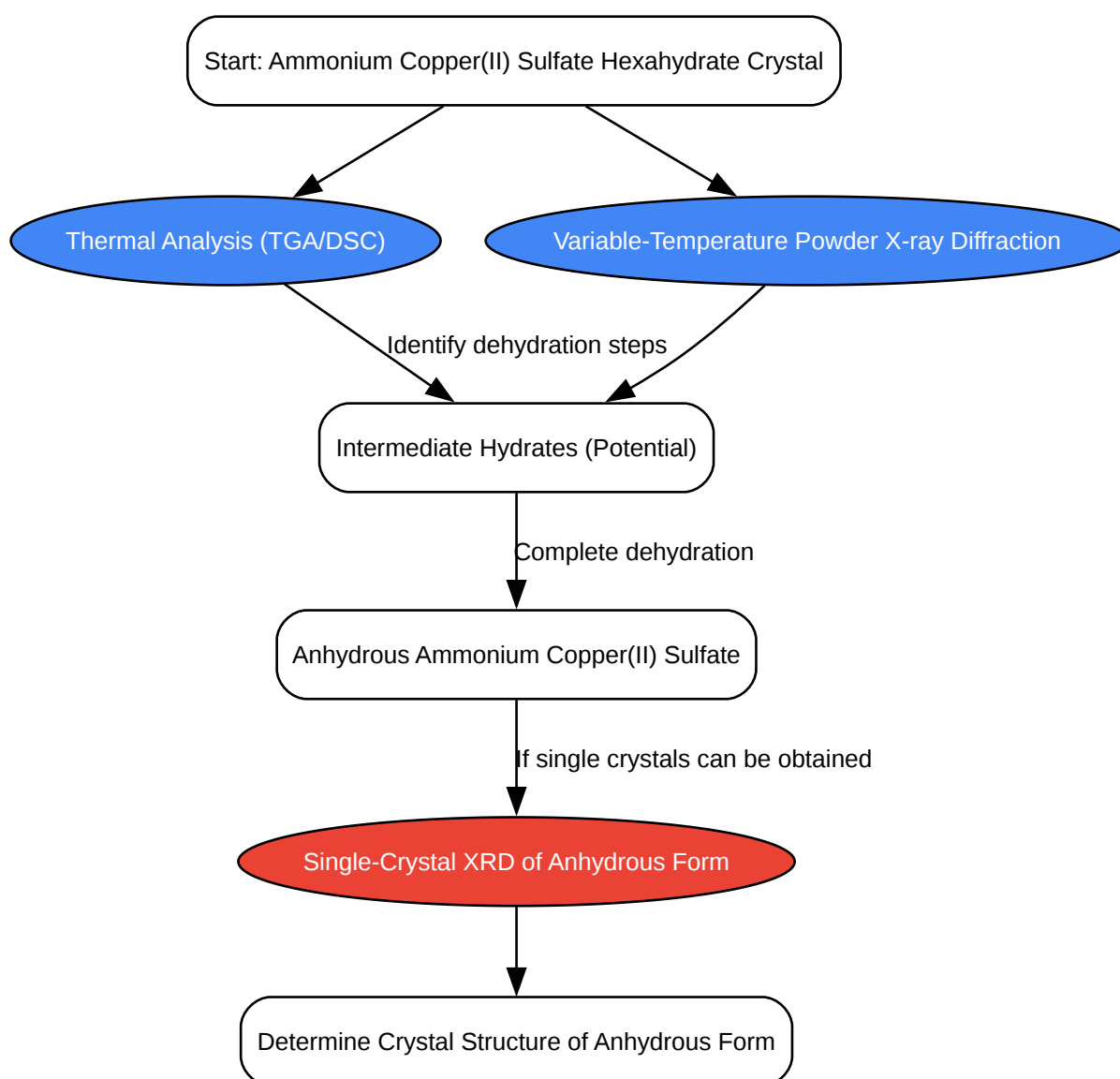
Visualizing the Structural Relationship

The following diagrams illustrate the key structural units and the proposed transformation between the hexahydrate and anhydrous forms.



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Caption: Coordination environment of the copper(II) ion in the hexahydrate and anhydrous forms.



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Caption: Proposed experimental workflow for the characterization of the anhydrous form.

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